1-Propyl-1H-indazol-3-amine
Overview
Description
1-Propyl-1H-indazol-3-amine is a chemical compound with the molecular formula C10H13N3 . It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
1-Propyl-1H-indazol-3-amine is a compound that has been shown to have significant interactions with certain targets in the body. The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The 1H-indazole-3-amine structure of this compound is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it mediates .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects various biochemical pathways. For instance, it can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . These pathways play crucial roles in cell proliferation and survival, so their disruption can lead to the inhibition of cancer cell growth .
Pharmacokinetics
For instance, imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. For example, one study found that a compound with a similar structure exhibited a promising inhibitory effect against the K562 cell line, a human leukemia cell line . This compound showed great selectivity for normal cells .
Biochemical Analysis
Biochemical Properties
It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Cellular Effects
1-Propyl-1H-indazol-3-amine has shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . It has been confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent followed by a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield 1H-indazoles . Another method involves the use of hydrazine hydrate and NaOAc in aprotic polar solvents like NMP and DMSO at 60°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions are often employed to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Propyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-indazole-3-amine: Shares a similar core structure but lacks the propyl group.
2H-indazole: Another tautomeric form of indazole with different stability and reactivity.
Niraparib: An indazole derivative used as an anticancer drug.
Uniqueness: 1-Propyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
1-propylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDCEYSYGFYJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547787 | |
Record name | 1-Propyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108552-99-4 | |
Record name | 1-Propyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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